2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE is an organic compound that features a benzisothiazole ring and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethanol. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent to facilitate ester formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzisothiazole ring can be reduced to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced benzisothiazole derivatives.
Substitution: Formation of 3-nitrobenzoic acid.
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar structure but different functional groups.
2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER: Similar core structure with additional substituents.
Uniqueness
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 3-NITROBENZOATE is unique due to its combination of a benzisothiazole ring and a nitrobenzoate ester, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H13N3O6S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 3-nitrobenzoate |
InChI |
InChI=1S/C16H13N3O6S/c20-16(11-4-3-5-12(10-11)19(21)22)25-9-8-17-15-13-6-1-2-7-14(13)26(23,24)18-15/h1-7,10H,8-9H2,(H,17,18) |
InChI Key |
RUEYQTBHJGLGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NS2(=O)=O |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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